N-(2,6-dichlorophenyl)-2-ethoxybenzamide
Description
N-(2,6-Dichlorophenyl)-2-ethoxybenzamide is a substituted benzamide derivative featuring a 2,6-dichloro-substituted aniline moiety linked to a 2-ethoxy-substituted benzoyl group. These compounds are characterized by their planar amide group (trans configuration of N–H and C=O bonds) and substituent-dependent electronic and steric effects, which influence their crystallographic, spectroscopic, and physicochemical properties .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-6-10(13)15(19)18-14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJYSCRPDGEZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-ethoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on ³⁵Cl NQR Frequencies
The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of chlorine atoms in N-(2,6-dichlorophenyl)-amides are sensitive to substituents on the benzamide side chain. Key findings from comparative studies include:
- Alkyl vs. Aryl/Chlorinated Substituents : Alkyl groups (e.g., –CH₃) in the side chain reduce ³⁵Cl NQR frequencies compared to parent acetamides, whereas aryl (e.g., –C₆H₅) or chlorinated alkyl groups (e.g., –CHCl₂) increase frequencies. For example:
Table 1: ³⁵Cl NQR Frequencies of Selected N-(2,6-Dichlorophenyl)-Amides
| Compound | Average ³⁵Cl NQR Frequency (MHz) | Substituent Type |
|---|---|---|
| N-(2,6-Dichlorophenyl)-acetamide | 34.52 | Alkyl (–CH₃) |
| N-(2,6-Dichlorophenyl)-2-chloroacetamide | 34.85 | Chlorinated alkyl |
| N-(2,6-Dichlorophenyl)-benzamide | 35.45 | Aryl (–C₆H₅) |
Crystallographic and Structural Trends
Crystal structures of N-(2,6-dichlorophenyl)-amides reveal consistent trans-amide conformations and substituent-dependent bond distortions:
- Bond Lengths : The C(S)–C(O) bond (linking the amide to the aromatic ring) elongates with bulky substituents. For example:
- Angular Distortions : Side-chain substituents alter bond angles. For instance, the Cl–C–Cl angle in the dichlorophenyl ring remains near 120°, but steric hindrance from substituents like ethoxy may increase dihedral angles between aromatic planes .
Table 2: Structural Parameters of N-(2,6-Dichlorophenyl)-Amides
| Compound | C(S)–C(O) Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| N-(2,6-Dichlorophenyl)-acetamide | 1.498 | 15.2 |
| N-(2,6-Dichlorophenyl)-benzamide | 1.528 | 18.7 |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 1.521 | 20.3 |
Comparative Reactivity and Functional Group Influence
- Hydrogen Bonding: The ethoxy group in N-(2,6-dichlorophenyl)-2-ethoxybenzamide may enhance hydrogen-bonding interactions with solvents or biological targets compared to non-polar analogs like N-(2,6-dichlorophenyl)-4-methylbenzamide .
- Oxidative Stability : Chlorinated benzamides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) exhibit resistance to hypochlorous acid (HOCl) degradation, a trait likely shared by the ethoxy analog due to aromatic ring stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
